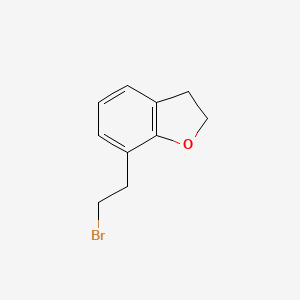
Benzene-1,2,3-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Benzene-1,2,3-D3 can be synthesized through various methods, including the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst. One common method involves the catalytic exchange of hydrogen atoms in benzene with deuterium atoms using a platinum or palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification and distillation to ensure the removal of any non-deuterated impurities .
化学反応の分析
Types of Reactions: Benzene-1,2,3-D3 undergoes similar chemical reactions as benzene, including electrophilic aromatic substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Major Products: The major products formed from these reactions include substituted benzene derivatives, benzoic acid derivatives, and cyclohexane derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Benzene-1,2,3-D3 is widely used in various scientific research applications:
作用機序
The mechanism of action of Benzene-1,2,3-D3 involves its participation in chemical reactions similar to those of benzene. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen atoms . This property is particularly useful in studying reaction mechanisms and pathways in detail.
類似化合物との比較
Benzene (C6H6): The non-deuterated form of Benzene-1,2,3-D3.
Benzene-1,3,5-D3 (C6H3D3): Another deuterated form of benzene with deuterium atoms at the 1, 3, and 5 positions.
Toluene (C7H8): A methyl-substituted benzene derivative.
Phenol (C6H5OH): A hydroxyl-substituted benzene derivative.
Uniqueness: this compound is unique due to its specific deuterium labeling, which allows for detailed studies of reaction mechanisms and isotope effects. The presence of deuterium atoms provides valuable insights into the behavior of benzene derivatives in various chemical and biological processes .
特性
IUPAC Name |
1,2,3-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is the study of Benzene-1,2,3-D3 relevant in mass spectrometry?
A: this compound, along with other deuterium-labeled aromatic compounds, serves as a valuable tool in mass spectrometry investigations. By analyzing the fragmentation patterns of these labeled compounds, researchers can glean insights into the complex rearrangements that occur within ionized molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)








![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
